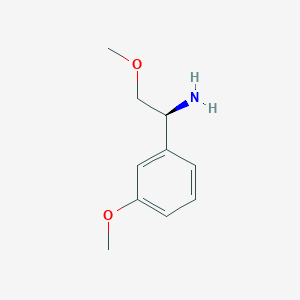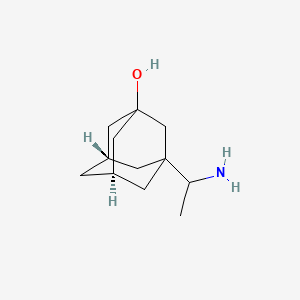
5-(Bromomethyl)-2-methylquinoline hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-methylquinoline hydrobromide is a chemical compound known for its unique structure and reactivity It belongs to the quinoline family, which is characterized by a fused ring system containing a benzene ring and a pyridine ring
Vorbereitungsmethoden
The synthesis of 5-(Bromomethyl)-2-methylquinoline hydrobromide typically involves the bromination of 2-methylquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride (CCl4) under reflux conditions. The resulting bromomethyl derivative is then treated with hydrobromic acid to obtain the hydrobromide salt.
For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.
Analyse Chemischer Reaktionen
5-(Bromomethyl)-2-methylquinoline hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common reagents and conditions used in these reactions include organic solvents (eg, dichloromethane, ethanol), catalysts (eg, palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-methylquinoline hydrobromide has a wide range of applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs targeting various diseases, including cancer and infectious diseases. Its derivatives have shown promising biological activities in preclinical studies.
Material Science: The compound is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties for applications in electronics and photonics.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-methylquinoline hydrobromide is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as a leaving group, allowing the introduction of various functional groups into the quinoline ring system. This reactivity is exploited in the design of molecules with specific biological activities, targeting molecular pathways involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Bromomethyl)-2-methylquinoline hydrobromide include:
2-(Bromomethyl)pyridine hydrobromide: This compound has a similar bromomethyl group but differs in the ring structure, being a pyridine derivative rather than a quinoline derivative.
5-Bromouracil: A brominated derivative of uracil, used primarily as an experimental mutagen in genetic research.
5-Bromo-2-methylpyridine: Another brominated compound with a simpler structure compared to the quinoline derivative.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties, making it a valuable compound in various research domains.
Eigenschaften
Molekularformel |
C11H11Br2N |
|---|---|
Molekulargewicht |
317.02 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-methylquinoline;hydrobromide |
InChI |
InChI=1S/C11H10BrN.BrH/c1-8-5-6-10-9(7-12)3-2-4-11(10)13-8;/h2-6H,7H2,1H3;1H |
InChI-Schlüssel |
WJCCSOLTWMWCDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CC=CC(=C2C=C1)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


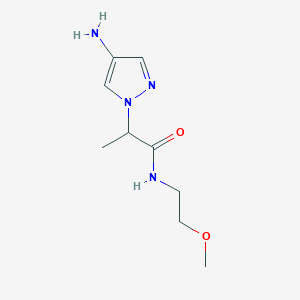
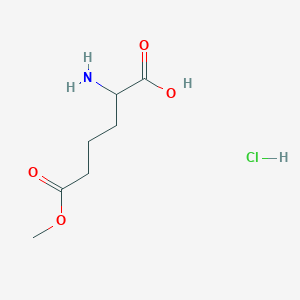
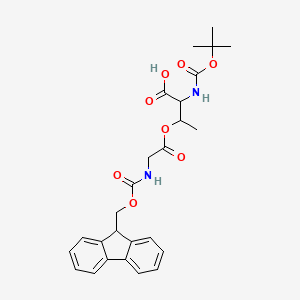
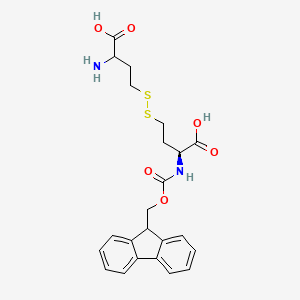
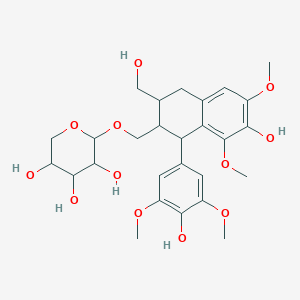

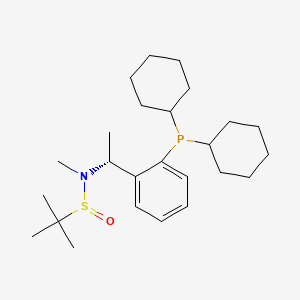

![[(3-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645108.png)

![5,6-Diamino-2-ethyl-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B13645130.png)
